2-Chloro-4-(4-methylthiophenyl)benzoic acid

Description

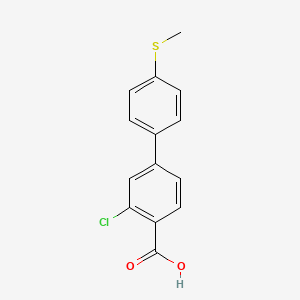

2-Chloro-4-(4-methylthiophenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a 4-methylthiophenyl group at the 4-position of the benzene ring. The methylthio (-SMe) substituent introduces sulfur-based electronic effects, influencing the compound’s solubility, acidity, and reactivity.

Properties

IUPAC Name |

2-chloro-4-(4-methylsulfanylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAJJWNVMRAYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methylthiophenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and 2-chlorobenzoic acid.

Reaction Conditions: The reaction involves the coupling of 4-methylthiophenol with 2-chlorobenzoic acid under specific conditions, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction can convert it back to the thiol form.

Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution: Products include various substituted benzoic acids.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and other reduced forms.

Scientific Research Applications

2-Chloro-4-(4-methylthiophenyl)benzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylthiophenyl)benzoic acid depends on its specific application:

Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Chemical Reactions: In synthetic applications, the compound acts as a reactive intermediate, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences:

Key Observations :

- Electronic Effects : Sulfonyl (-SO₂Me) and trifluoromethoxy (-OCF₃) groups increase electron-withdrawing effects, lowering pKa (enhancing acidity) compared to methylthio (-SMe), which is electron-donating .

- Solubility : Ethoxy or methyl groups improve lipid solubility, favoring agrochemical applications, while sulfonyl groups enhance water solubility .

- Stereochemical Impact : Meta-substituted trifluoromethoxy derivatives (e.g., ) exhibit distinct steric hindrance compared to para-substituted analogs, affecting binding in biological targets .

Comparative Efficacy :

- Methylthiophenyl-substituted benzoic acids may exhibit moderate bioactivity compared to sulfonyl or nitro derivatives, as sulfur’s redox activity can influence metabolic stability .

Biological Activity

2-Chloro-4-(4-methylthiophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H13ClO2S

- Molecular Weight : 288.78 g/mol

- IUPAC Name : this compound

This compound features a benzoic acid core with a chlorine atom and a methylthiophenyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the introduction of the chlorine atom and the methylthiophenyl substituent occurs at specific positions on the aromatic ring. The detailed synthetic pathway may vary, but it generally includes:

- Formation of the benzoic acid derivative .

- Introduction of the chloro group via chlorination .

- Substitution with the methylthiophenyl group .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study reported an IC50 value ranging from 2.43 to 14.65 μM against these cell lines, indicating significant growth inhibition .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Microtubule Destabilization : The compound may disrupt microtubule assembly, which is crucial for cell division and proliferation.

- Induction of Apoptosis : It has been observed to enhance caspase-3 activity, leading to programmed cell death in cancer cells .

Case Studies

- Study on MDA-MB-231 Cells :

- Cell Cycle Analysis :

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 2.43 - 14.65 | MDA-MB-231 | Microtubule destabilization, apoptosis |

| Curcumin | Varies | Various | Antioxidant, anti-inflammatory |

| Paclitaxel | ~10 | Various | Microtubule stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.